molecular formula C5H8ClF2N B13482909 3-(Difluoromethylidene)pyrrolidine hydrochloride CAS No. 2866354-42-7

3-(Difluoromethylidene)pyrrolidine hydrochloride

Cat. No.: B13482909
CAS No.: 2866354-42-7
M. Wt: 155.57 g/mol
InChI Key: PJKLVSDFOCDUBR-UHFFFAOYSA-N
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Description

3-(Difluoromethylidene)pyrrolidine hydrochloride is a fluorinated pyrrolidine salt with its amine being protonated by hydrochloric acid. This compound is commonly used as a building block in medicinal chemistry for introducing the fluorinated pyrrolidine via nucleophilic substitution. The fluoride substituents improve the potency of the active pharmaceutical ingredients and the permeability through the cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Difluoromethylidene)pyrrolidine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidine with difluoromethylating agents under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethylidene)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylidene derivatives, while substitution reactions can produce a variety of fluorinated compounds .

Scientific Research Applications

3-(Difluoromethylidene)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Difluoromethylidene)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethylidene)pyrrolidine hydrochloride is unique due to its specific difluoromethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in medicinal chemistry and drug discovery .

Properties

CAS No.

2866354-42-7

Molecular Formula

C5H8ClF2N

Molecular Weight

155.57 g/mol

IUPAC Name

3-(difluoromethylidene)pyrrolidine;hydrochloride

InChI

InChI=1S/C5H7F2N.ClH/c6-5(7)4-1-2-8-3-4;/h8H,1-3H2;1H

InChI Key

PJKLVSDFOCDUBR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1=C(F)F.Cl

Origin of Product

United States

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